molecular formula C14H19NO4 B13519065 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

Cat. No.: B13519065
M. Wt: 265.30 g/mol
InChI Key: IVJOSVKHOGCLAV-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl group, an ethyl group, and an amino group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The general synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of butanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The protected amino acid is then alkylated with ethyl iodide in the presence of a strong base like sodium hydride.

    Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: A simpler analog without the benzyloxycarbonyl and ethyl groups.

    N-Benzyloxycarbonyl-L-alanine: Contains a similar protecting group but with a different amino acid backbone.

    Ethyl 3-aminobutanoate: An ester derivative with similar structural features.

Uniqueness

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid is unique due to the combination of the benzyloxycarbonyl protecting group and the ethyl group, which confer specific reactivity and biological properties. This makes it a valuable compound in synthetic chemistry and biomedical research.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-[ethyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C14H19NO4/c1-3-15(11(2)9-13(16)17)14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17)

InChI Key

IVJOSVKHOGCLAV-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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